molecular formula C5H10S2 B14617140 1,2-Dithiolane, 4,4-dimethyl- CAS No. 58375-01-2

1,2-Dithiolane, 4,4-dimethyl-

Cat. No.: B14617140
CAS No.: 58375-01-2
M. Wt: 134.3 g/mol
InChI Key: WUWLIHSSYRWCQE-UHFFFAOYSA-N
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Description

1,2-Dithiolane, 4,4-dimethyl-: is a sulfur-containing heterocyclic compound characterized by a five-membered ring with two adjacent sulfur atoms and two methyl groups attached to the fourth carbon atom. This compound is part of the broader class of 1,2-dithiolanes, which are known for their dynamic covalent properties and applications in various fields, including polymer science and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Dithiolane, 4,4-dimethyl- can be synthesized through a two-step process. The first step involves the formation of a 1,3-dithiol intermediate, which is then oxidized to form the 1,2-dithiolane ring. For example, the reaction of sodium tetrasulfide with 2,2-bis(bromomethyl)propane-1,3-diol yields 1,2-dithiolane-4,4-diyldimethanol .

Industrial Production Methods: Industrial production methods for 1,2-dithiolane, 4,4-dimethyl- typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The oxidation step can be carried out using oxidizing agents like iodine or potassium permanganate .

Chemical Reactions Analysis

Types of Reactions: 1,2-Dithiolane, 4,4-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Iodine, potassium permanganate.

    Reduction: Zinc, hydrochloric acid.

    Substitution: Alkyl lithium, Grignard reagents.

Major Products:

Mechanism of Action

The mechanism of action of 1,2-dithiolane, 4,4-dimethyl- involves its dynamic covalent bonding properties. The disulfide bonds in the compound can undergo reversible exchange with thiols, enabling the formation and breaking of covalent bonds under mild conditions. This property is exploited in polymer science to create materials with self-healing and reconfigurable properties . In medicinal chemistry, the compound’s ability to interact with thioredoxin reductase is being explored for potential anticancer applications .

Properties

CAS No.

58375-01-2

Molecular Formula

C5H10S2

Molecular Weight

134.3 g/mol

IUPAC Name

4,4-dimethyldithiolane

InChI

InChI=1S/C5H10S2/c1-5(2)3-6-7-4-5/h3-4H2,1-2H3

InChI Key

WUWLIHSSYRWCQE-UHFFFAOYSA-N

Canonical SMILES

CC1(CSSC1)C

Origin of Product

United States

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